2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole: is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with a nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with a suitable electrophile, such as a halide or sulfonate ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Hydrolysis: Carboxylic acids or amines.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies of enzyme inhibition and protein binding.
Medicine:
- Explored for its potential as a therapeutic agent.
- Studied for its effects on various biological pathways and targets.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
[2-(4-Methoxyphenyl)ethylamine]: Shares the methoxyphenyl group but lacks the imidazole ring and sulfanyl linkage.
[2-(4-Chlorophenyl)ethylamine]: Shares the chlorophenyl group but lacks the imidazole ring and methoxyphenyl group.
[4-Methoxyphenylacetonitrile]: Contains the methoxyphenyl group but lacks the imidazole ring and chlorophenyl group.
Uniqueness:
- The combination of the chlorophenyl, methoxyphenyl, and imidazole groups in 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole provides a unique set of chemical properties and reactivity.
- The presence of the sulfanyl linkage adds additional functionality and potential for chemical modification.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-15-8-6-13(7-9-15)17(22)21-11-10-20-18(21)24-12-14-4-2-3-5-16(14)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZFOTCOVDEWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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